2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(2-ethylphenyl)acetamide hydrochloride
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Overview
Description
2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(2-ethylphenyl)acetamide hydrochloride is a synthetic compound with a molecular weight of 360.28 g/mol . It is primarily used in biochemical and proteomics research . The compound is characterized by its piperazine ring, which is substituted with a 2-chloroacetyl group and an N-(2-ethylphenyl)acetamide moiety .
Scientific Research Applications
2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(2-ethylphenyl)acetamide hydrochloride has several scientific research applications:
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed or inhaled, and can cause skin irritation, serious eye damage, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Preparation Methods
The synthesis of 2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(2-ethylphenyl)acetamide hydrochloride involves several steps. The key synthetic route includes the reaction of piperazine with 2-chloroacetyl chloride to form 2-chloroacetylpiperazine . This intermediate is then reacted with N-(2-ethylphenyl)acetamide under specific conditions to yield the final product . Industrial production methods typically involve optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(2-ethylphenyl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of 2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(2-ethylphenyl)acetamide hydrochloride involves its interaction with specific molecular targets. The piperazine ring and the chloroacetyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity . The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(2-ethylphenyl)acetamide hydrochloride can be compared with other similar compounds such as:
- 2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(2-phenyl)acetamide hydrochloride
- 2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide hydrochloride
These compounds share similar structural features but differ in the substituents on the phenyl ring, which can influence their chemical reactivity and biological activity . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and applications .
Properties
IUPAC Name |
2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(2-ethylphenyl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O2.ClH/c1-2-13-5-3-4-6-14(13)18-15(21)12-19-7-9-20(10-8-19)16(22)11-17;/h3-6H,2,7-12H2,1H3,(H,18,21);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGGZAKSCCEEGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2CCN(CC2)C(=O)CCl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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